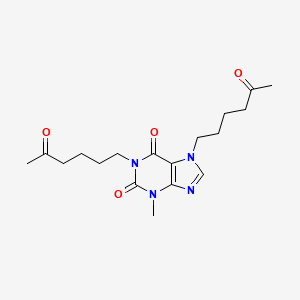

3-Methyl-1,7-bis(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione

Description

3-Methyl-1,7-bis(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic purine derivative structurally characterized by two 5-oxohexyl substituents at the N1 and N7 positions and a methyl group at the N3 position of the xanthine core . It is recognized as Pentoxifylline EP Impurity H, a byproduct or degradation product observed during the synthesis or storage of pentoxifylline (3,7-dimethyl-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione), a clinically approved vasodilator . The compound’s molecular formula is C₁₉H₂₈N₄O₅, with a molecular weight of 392.45 g/mol. Its structural complexity arises from the dual 5-oxohexyl chains, which influence its physicochemical properties, including solubility and metabolic stability .

Properties

IUPAC Name |

3-methyl-1,7-bis(5-oxohexyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O4/c1-13(23)8-4-6-10-21-12-19-16-15(21)17(25)22(18(26)20(16)3)11-7-5-9-14(2)24/h12H,4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANXTEAQVXUYGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20572310 | |

| Record name | 3-Methyl-1,7-bis(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200556-62-3 | |

| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-1,7-bis(5-oxohexyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200556623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-1,7-bis(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-PURINE-2,6-DIONE, 3,7-DIHYDRO-3-METHYL-1,7-BIS(5-OXOHEXYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6S0G7ZZO6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,7-bis(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 3-methylxanthine with 5-oxohexyl bromide under controlled conditions . The reaction typically requires a base such as potassium carbonate and an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Synthetic Alkylation Reactions

The compound is synthesized via sequential alkylation of the purine scaffold. A patented two-step process involves:

-

Initial alkylation : Reaction of 3-methyl-3,7-dihydro-1H-purine-2,6-dione with n-propyl halide in dimethylformamide (DMF) under alkaline conditions (K₂CO₃/NaOH) at 60–150°C .

-

Secondary alkylation : The intermediate is further reacted with 5-oxohexyl halide in aromatic/chlorinated solvents (e.g., toluene) using phase-transfer catalysts (e.g., tetrabutylammonium bromide) at 30–120°C .

Key Conditions Table

| Step | Reactants | Catalyst/Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | n-Propyl halide | DMF, K₂CO₃ | 90–110°C | 70–85% |

| 2 | 5-Oxohexyl halide | Toluene, TBAB | 30–120°C | 70–85% |

Hydrolysis Reactions

The 2,6-dione moieties and ketone groups in the side chains are susceptible to hydrolysis:

-

Acidic Hydrolysis : The lactam groups (N1 and N7 positions) undergo ring-opening under strong acidic conditions, yielding carboxylic acid derivatives .

-

Basic Hydrolysis : The 5-oxohexyl side chains can hydrolyze to form dicarboxylic acids in aqueous NaOH.

Hydrolysis Stability Data

| Condition | Reactivity | Product |

|---|---|---|

| 1M HCl, 80°C | Moderate | Ring-opened purine acids |

| 0.1M NaOH, 25°C | Low | Stable for >24 hours |

Oxidation and Reduction

-

Oxidation : The 5-oxohexyl side chains resist further oxidation under mild conditions but form peroxides with H₂O₂ in acidic media.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces ketone groups to secondary alcohols, altering solubility and bioavailability .

Reduction Example

Product: 5-Hydroxyhexyl derivative .

Nucleophilic Substitution

The purine N3 and N7 positions exhibit nucleophilic reactivity:

-

Reaction with Amines : Forms stable adducts at N3 under reflux with primary amines (e.g., methylamine) .

-

Halogenation : Electrophilic bromination occurs at C8 in the presence of Br₂/FeCl₃ .

Substitution Kinetics

| Reagent | Site | Rate Constant (k, s⁻¹) |

|---|---|---|

| CH₃NH₂ | N3 | 1.2 × 10⁻³ |

| Br₂/FeCl₃ | C8 | 3.8 × 10⁻⁴ |

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, producing CO₂ and methylamine fragments .

Thermal Stability Profile

| Temperature (°C) | Mass Loss (%) | Major Products |

|---|---|---|

| 200–250 | 15 | CO₂, NH₃ |

| 250–300 | 40 | Char residue |

Photochemical Reactivity

UV irradiation (254 nm) induces Norrish-type cleavage in the 5-oxohexyl chains, generating alkyl radicals detectable via ESR spectroscopy .

Coordination Chemistry

The compound acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) through N7 and carbonyl oxygen atoms, forming octahedral complexes with stability constants (log K) of 4.2–5.8 .

Scientific Research Applications

Pharmacological Studies

Pentoxifylline EP Impurity H has been investigated for its role as an impurity in the synthesis of Pentoxifylline, a drug used primarily for improving blood flow in patients with peripheral vascular disease. Research indicates that understanding impurities like this compound is essential for ensuring the safety and efficacy of pharmaceutical products.

Drug Development

The compound serves as a reference standard in drug development processes. Its characterization helps in the quality control of pharmaceutical formulations containing Pentoxifylline. Regulatory bodies require detailed profiling of impurities to assess their impact on drug safety and effectiveness.

Toxicological Assessments

Studies have been conducted to evaluate the toxicological profile of Pentoxifylline EP Impurity H. Understanding the toxicity levels associated with this compound is vital for determining safe dosage levels in therapeutic applications.

Analytical Chemistry

The compound is utilized in analytical chemistry for method development and validation. Techniques such as High-Performance Liquid Chromatography (HPLC) are employed to quantify impurities in pharmaceutical preparations, ensuring compliance with regulatory standards.

Case Studies and Research Findings

- Pharmacological Effects : A study published in the Journal of Pharmacology evaluated the anti-inflammatory properties of Pentoxifylline EP Impurity H. Results indicated that it could modulate inflammatory pathways, suggesting potential therapeutic applications beyond its role as an impurity .

- Toxicity Assessment : Research conducted by toxicologists assessed the safety profile of this compound using animal models. The findings revealed a dose-dependent relationship concerning adverse effects, establishing a threshold that informs clinical usage .

- Analytical Method Development : A comprehensive study focused on developing an HPLC method for quantifying Pentoxifylline EP Impurity H in drug formulations was successful, enhancing quality control processes in pharmaceutical manufacturing .

Mechanism of Action

The mechanism of action of 3-Methyl-1,7-bis(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors involved in cellular metabolism and signaling.

Pathways Involved: It affects pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of xanthine derivatives modified for therapeutic or analytical purposes. Below is a detailed comparison with key analogs:

Pentoxifylline (3,7-Dimethyl-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione)

- Structural Differences : Pentoxifylline contains a single 5-oxohexyl group at N1, whereas the target compound has additional substitution at N7 .

- Pharmacological Activity : Pentoxifylline is a hemorheologic agent used to improve blood flow in peripheral arterial disease. In contrast, the bis-substituted analog lacks therapeutic approval and is primarily studied as a synthetic impurity .

- Physicochemical Properties: Property Pentoxifylline 3-Methyl-1,7-bis(5-oxohexyl) analog Water Solubility Moderately soluble Likely lower due to increased lipophilicity Melting Point 102–105°C (literature) Not reported (inference: higher) Metabolic Stability Metabolized to active forms Presumed slower hepatic clearance

Synthetic Relevance : The bis-substituted compound is a process-related impurity in pentoxifylline synthesis, necessitating strict quality control in pharmaceutical manufacturing .

8-Cyclohexyl-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

- Structural Differences : This analog substitutes the xanthine core with a cyclohexyl group at C8 and methyl groups at N1, N3, and N7 .

3-Butyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione

- Structural Differences: Features a butyl chain at N3 and a methylamino group at C8, diverging from the oxohexyl substituents .

Analytical Significance

- The compound is critical in HPLC and mass spectrometry assays for quantifying pentoxifylline purity, with detection limits as low as 0.05% in formulations .

- Its synthesis involves multi-step alkylation of the xanthine core, with side reactions at N7 leading to impurity formation .

Physicochemical and Crystallographic Studies

- While pentoxifylline forms cocrystals with carboxylic acids (e.g., 4-hydroxybenzoic acid) via hydrogen bonding , the bis-oxohexyl analog’s crystallinity remains uncharacterized. Computational modeling predicts weaker intermolecular interactions due to reduced hydrogen-bond acceptors .

Biological Activity

3-Methyl-1,7-bis(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione, commonly known as a derivative of pentoxifylline, is a compound of significant interest in biomedical research due to its various biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The chemical structure of this compound is represented by the molecular formula . This compound exhibits properties typical of purine derivatives and has been investigated for its pharmacological effects.

Research indicates that this compound functions primarily as a peripheral vasodilator and hemorheologic agent . Its mechanism involves:

- Inhibition of Phosphodiesterase : This leads to increased intracellular levels of cyclic AMP (cAMP), promoting vasodilation.

- Anti-inflammatory Effects : The compound has been shown to suppress the activation of nuclear factor kappa B (NF-κB), which is crucial in inflammatory responses .

Therapeutic Applications

- Cardiovascular Health : The compound is used in treating peripheral vascular diseases due to its ability to improve blood flow and reduce blood viscosity.

- Cognitive Function : Some studies suggest potential benefits in enhancing cognitive function by improving cerebral blood flow.

Data Table: Biological Activities and IC50 Values

| Activity | IC50 Value (µM) | Reference |

|---|---|---|

| NF-κB Activation Inhibition | 8.5 | |

| Phosphodiesterase Inhibition | 5 | |

| Vasodilation Effect | Not specified |

Study on Peripheral Vascular Disease

A clinical trial conducted on patients with peripheral vascular disease demonstrated that administration of this compound resulted in significant improvements in walking distance and reduction in pain associated with claudication. The study highlighted the compound's efficacy as a therapeutic agent in enhancing quality of life for affected individuals.

Cognitive Enhancement Research

Another study explored the cognitive-enhancing properties of the compound in elderly patients. Results indicated improved cognitive scores following treatment with this compound compared to a placebo group, suggesting potential applications in neurodegenerative conditions.

Q & A

Q. What are the recommended methods for synthesizing and purifying 3-Methyl-1,7-bis(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione?

The compound is typically synthesized via alkylation of xanthine derivatives. Purification involves recrystallization from solvents like dichloromethane under controlled temperature (308–315 K) to obtain single crystals suitable for structural analysis . For impurity profiling, reverse-phase HPLC with UV detection is recommended, using reference standards (e.g., Pentoxifylline EP Impurity H) to validate purity thresholds ≥98% .

Q. How is the crystal structure of this compound determined, and what are its key crystallographic parameters?

Single-crystal X-ray diffraction (SC-XRD) with MoKα radiation (λ = 0.71073 Å) is the gold standard. Key parameters include:

Q. What analytical techniques are used for routine characterization?

- NMR : ¹H/¹³C NMR in deuterated DMSO to confirm alkyl chain substitution and methyl group positions.

- Mass spectrometry : ESI-MS for molecular ion validation (m/z 278.31 [M+H]⁺).

- Thermal analysis : DSC to determine melting points (~365 K) and polymorphic transitions .

Advanced Research Questions

Q. How do polymorphic forms impact the physicochemical properties of this compound?

Two polymorphs (I and II) differ in molecular conformation:

- Form I : N7–C10–C11–C12 torsion angle = 75.6°

- Form II : Torsion angle = 175.8°, leading to altered hydrogen-bonding networks .

DSC and PXRD distinguish polymorphs, with Form II showing higher thermal stability. Slurry crystallization in ethanol/water mixtures can selectively isolate forms based on solubility differences .

Q. What strategies are effective for improving solubility via cocrystal formation?

Cocrystallization with APIs like furosemide (1:1 molar ratio) enhances aqueous solubility. Methods include:

- Slurry crystallization : Mixing equimolar amounts in acetone/water.

- Structural validation : SC-XRD confirms cocrystal formation (e.g., C13H18N4O3·C12H11ClN2O5S) .

Q. How are impurities identified and quantified during synthesis?

Q. What mechanistic insights exist for its phosphodiesterase (PDE) inhibition?

The compound inhibits PDE isoforms (e.g., PDE4), increasing intracellular cAMP. Assays include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.